

## An In-depth Technical Guide to 2-Methyldodecane

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Compound of Interest		
Compound Name:	2-Methyldodecane	
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This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of **2-methyldodecane**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

### **Chemical Formula and Structure**

**2-Methyldodecane** is a branched-chain alkane with the chemical formula C<sub>13</sub>H<sub>28</sub>.[1][2][3][4][5] [6] It is an isomer of tridecane.

IUPAC Name: 2-methyldodecane[1]

Synonyms: Isotridecane[3]

CAS Number: 1560-97-0[1][4][5]

• Molecular Weight: 184.36 g/mol [1]

The structure of **2-methyldodecane** consists of a twelve-carbon chain (dodecane) with a methyl group attached to the second carbon atom.

Chemical Structure:

Caption: 2D Chemical Structure of **2-Methyldodecane**.



## **Physicochemical Properties**

A summary of the key physical and chemical properties of **2-methyldodecane** is presented in the table below.

Property	Value	Unit	Reference
Molecular Weight	184.36	g/mol	[1]
Boiling Point	227.0 - 228.0	°C at 760 mmHg (est.)	[7]
Density	0.754	g/cm³ at 20 °C	[3]
Water Solubility	0.03173	mg/L at 25 °C (est.)	[2][7]
Vapor Pressure	0.115	mmHg at 25 °C (est.)	[7]
Flash Point	70.6	°C (est.)	[7]
logP (o/w)	7.175	(est.)	[7]

# Experimental Protocols Synthesis of 2-Methyldodecane via Grignard Reaction

One common method for the synthesis of **2-methyldodecane** is through a Grignard reaction, which involves the reaction of decylmagnesium bromide with 2-bromopropane.[4] A general laboratory procedure is outlined below.

#### Materials:

- Decyl bromide
- Magnesium turnings
- 2-Bromopropane
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution





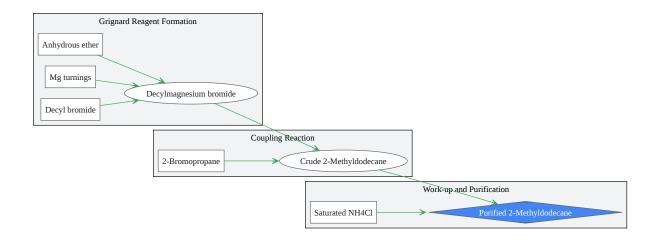


Anhydrous sodium sulfate

#### Procedure:

- Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a
  reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add
  a small crystal of iodine to activate the magnesium. Slowly add a solution of decyl bromide in
  anhydrous diethyl ether to the magnesium turnings. The reaction is initiated by gentle
  warming. Once the reaction starts, the remaining decyl bromide solution is added dropwise
  at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed
  for an additional hour to ensure complete formation of the Grignard reagent
  (decylmagnesium bromide).
- Coupling Reaction: Cool the Grignard reagent to 0 °C using an ice bath. Add a solution of 2-bromopropane in anhydrous diethyl ether dropwise from the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
- Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent by rotary evaporation. The crude 2-methyldodecane can be purified by fractional distillation under reduced pressure.





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Caption: Synthesis workflow for **2-Methyldodecane** via Grignard reaction.

## Analysis of 2-Methyldodecane by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a powerful analytical technique for the identification and quantification of volatile and semi-volatile organic compounds like **2-methyldodecane**.

Instrumentation and Conditions:

- Gas Chromatograph (GC):
  - Injector: Split/splitless injector with a split ratio of 50:1.







- Injector Temperature: 250 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Mass Spectrometer (MS):
  - o Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: m/z 40-400.

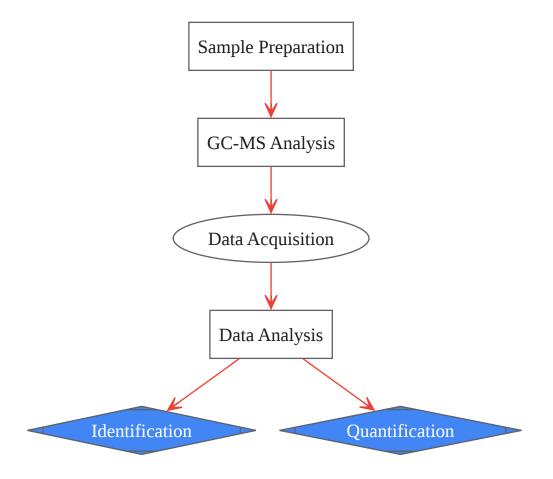
#### Sample Preparation:

Prepare a dilute solution of **2-methyldodecane** (e.g., 1 mg/mL) in a volatile organic solvent such as hexane or dichloromethane.

#### Data Analysis:

The retention time of the peak corresponding to **2-methyldodecane** in the total ion chromatogram (TIC) is used for identification. The mass spectrum of the peak is then compared with a reference library (e.g., NIST) to confirm the identity of the compound. The area under the peak is proportional to the concentration of **2-methyldodecane** in the sample.





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Caption: Workflow for the analysis of **2-Methyldodecane** by GC-MS.

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